3-(chloromethyl)-5-(2-furyl)-1-methyl-1H-pyrazole
Overview
Description
3-(chloromethyl)-5-(2-furyl)-1-methyl-1H-pyrazole is a heterocyclic compound that features a pyrazole ring substituted with a chloromethyl group and a furyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(chloromethyl)-5-(2-furyl)-1-methyl-1H-pyrazole typically involves the reaction of 3-(chloromethyl)-1-methyl-1H-pyrazole with 2-furylboronic acid under Suzuki coupling conditions. The reaction is carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene or dimethylformamide. The reaction mixture is heated to reflux, and the product is isolated by standard purification techniques such as column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
3-(chloromethyl)-5-(2-furyl)-1-methyl-1H-pyrazole can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, or alcohols to form corresponding derivatives.
Oxidation Reactions: The furyl group can be oxidized to form furanones or other oxygenated derivatives.
Reduction Reactions: The pyrazole ring can be reduced under hydrogenation conditions to form dihydropyrazole derivatives.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles (amines, thiols, alcohols), bases (triethylamine, sodium hydride), solvents (acetonitrile, dichloromethane).
Oxidation Reactions: Oxidizing agents (potassium permanganate, m-chloroperbenzoic acid), solvents (acetone, dichloromethane).
Reduction Reactions: Hydrogen gas, palladium on carbon catalyst, solvents (ethanol, methanol).
Major Products Formed
Substitution Reactions: Aminomethyl, thiomethyl, or hydroxymethyl derivatives.
Oxidation Reactions: Furanones, furyl alcohols.
Reduction Reactions: Dihydropyrazole derivatives.
Scientific Research Applications
3-(chloromethyl)-5-(2-furyl)-1-methyl-1H-pyrazole has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound is explored for its use in the synthesis of novel materials with unique electronic and optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Industrial Applications: It is used as an intermediate in the synthesis of agrochemicals and other fine chemicals
Mechanism of Action
The mechanism of action of 3-(chloromethyl)-5-(2-furyl)-1-methyl-1H-pyrazole depends on its specific application:
Medicinal Chemistry: The compound may interact with specific enzymes or receptors, inhibiting their activity and leading to therapeutic effects. For example, it may inhibit cyclooxygenase enzymes, reducing inflammation.
Biological Studies: It can act as a ligand, binding to metal ions or proteins, and modulating their function.
Comparison with Similar Compounds
Similar Compounds
3-(chloromethyl)-5-(2-thienyl)-1-methyl-1H-pyrazole: Similar structure but with a thienyl group instead of a furyl group.
3-(bromomethyl)-5-(2-furyl)-1-methyl-1H-pyrazole: Similar structure but with a bromomethyl group instead of a chloromethyl group.
3-(chloromethyl)-5-(2-furyl)-1-phenyl-1H-pyrazole: Similar structure but with a phenyl group instead of a methyl group.
Uniqueness
3-(chloromethyl)-5-(2-furyl)-1-methyl-1H-pyrazole is unique due to the presence of both a chloromethyl group and a furyl group on the pyrazole ring. This combination of functional groups imparts distinct reactivity and properties, making it valuable for specific applications in medicinal chemistry and materials science .
Properties
IUPAC Name |
3-(chloromethyl)-5-(furan-2-yl)-1-methylpyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2O/c1-12-8(5-7(6-10)11-12)9-3-2-4-13-9/h2-5H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZUIHVJDKDNADW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)CCl)C2=CC=CO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80594558 | |
Record name | 3-(Chloromethyl)-5-(furan-2-yl)-1-methyl-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80594558 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
876316-48-2 | |
Record name | 3-(Chloromethyl)-5-(furan-2-yl)-1-methyl-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80594558 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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